Ortho- vs. Para-Substitution: Divergent Lipophilicity Impacts Compound Performance
The target compound, 1-nitro-2-(2,2,2-trifluoroethoxy)benzene, is the ortho-isomer. Its substitution pattern is a key differentiator from the para-isomer, 1-nitro-4-(2,2,2-trifluoroethoxy)benzene. While a specific experimental LogD for the ortho-isomer is not currently available in the primary literature, the para-isomer has a documented LogD of 2.71 [1]. This value, driven by the electron-withdrawing trifluoroethoxy group, provides a critical baseline. The ortho-substitution is expected to modulate this value and, more importantly, will alter the molecule's three-dimensional shape and electronic surface, which can lead to divergent binding affinities and pharmacokinetic profiles in biological systems .
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene (CAS 62149-35-3): LogD = 2.71 |
| Quantified Difference | N/A - Different substitution pattern |
| Conditions | Predicted or experimentally determined octanol/water partition coefficient. |
Why This Matters
The quantifiable difference in lipophilicity between regioisomers directly impacts their suitability for different biological assays and formulation requirements.
- [1] Chembase. (n.d.). 1-nitro-4-(2,2,2-trifluoroethoxy)benzene. Retrieved from chembase.cn. View Source
